molecular formula C15H17N3O B5313759 3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No. B5313759
M. Wt: 255.31 g/mol
InChI Key: LEHRWMDUKCJKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that has gained significant attention in scientific research. This compound has shown potential in various applications, including as a pharmaceutical agent, as a dye for organic electronics, and as a fluorescent probe for bioimaging. In

Mechanism of Action

The mechanism of action of 3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is not fully understood. However, several studies have suggested that it may exert its anticancer activity by inducing apoptosis in cancer cells. It has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Furthermore, it has been shown to exhibit strong binding affinity towards DNA, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Studies have reported that 3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one exhibits low toxicity towards normal cells, indicating its potential as a selective anticancer agent. Additionally, it has been found to exhibit good stability under physiological conditions, making it suitable for in vivo studies. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. Additionally, its fluorescent properties make it suitable for use as a bioimaging probe. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in scientific research.

Future Directions

There are several future directions for the research of 3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one. One of the primary directions is the development of new anticancer drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action and biochemical effects of this compound. Furthermore, its potential applications as a fluorescent probe for bioimaging and as a dye for organic electronics should be explored further. Finally, the synthesis method of this compound can be optimized to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of 3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves the reaction of 2-aminobenzimidazole with butyl isocyanate and methyl isocyanate under acidic conditions. The resulting product is then purified through column chromatography to obtain the final product. This synthesis method has been reported in several studies and has been found to be effective in producing high yields of 3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one.

Scientific Research Applications

3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has been extensively studied for its potential applications in various scientific research fields. One of the primary applications is in the field of pharmacology, where it has been found to exhibit potent anticancer activity against several cancer cell lines. Additionally, this compound has shown potential as a fluorescent probe for bioimaging, as it exhibits strong fluorescence properties in both aqueous and non-aqueous media. It has also been used as a dye for organic electronics, where it shows good solubility and thermal stability.

properties

IUPAC Name

3-butyl-2-methyl-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-3-4-7-11-10(2)16-15-17-12-8-5-6-9-13(12)18(15)14(11)19/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHRWMDUKCJKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(NC2=NC3=CC=CC=C3N2C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200325
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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